Fargesone B

描述

Structure

3D Structure

属性

IUPAC Name |

(2S,3R,3aR,7R,7aS)-2-(1,3-benzodioxol-5-yl)-3a,4-dimethoxy-3-methyl-7-prop-2-enyl-2,3,7,7a-tetrahydro-1-benzofuran-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24O6/c1-5-6-14-15(22)10-18(23-3)21(24-4)12(2)19(27-20(14)21)13-7-8-16-17(9-13)26-11-25-16/h5,7-10,12,14,19-20H,1,6,11H2,2-4H3/t12-,14+,19+,20+,21+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COELSLLVNMRXHB-KILKQMEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(OC2C1(C(=CC(=O)C2CC=C)OC)OC)C3=CC4=C(C=C3)OCO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@H](O[C@@H]2[C@]1(C(=CC(=O)[C@@H]2CC=C)OC)OC)C3=CC4=C(C=C3)OCO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401103495 | |

| Record name | (2S,3R,3aR,7R,7aS)-2-(1,3-Benzodioxol-5-yl)-3,3a,7,7a-tetrahydro-3a,4-dimethoxy-3-methyl-7-(2-propen-1-yl)-6(2H)-benzofuranone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401103495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

372.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116424-70-5 | |

| Record name | (2S,3R,3aR,7R,7aS)-2-(1,3-Benzodioxol-5-yl)-3,3a,7,7a-tetrahydro-3a,4-dimethoxy-3-methyl-7-(2-propen-1-yl)-6(2H)-benzofuranone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=116424-70-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2S,3R,3aR,7R,7aS)-2-(1,3-Benzodioxol-5-yl)-3,3a,7,7a-tetrahydro-3a,4-dimethoxy-3-methyl-7-(2-propen-1-yl)-6(2H)-benzofuranone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401103495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Fargesone B: A Technical Guide to its Chemical Structure, Synthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fargesone B is a neolignan natural product first isolated from the flower buds of Magnolia fargesii. This document provides a comprehensive technical overview of this compound, detailing its chemical structure, a method for its total synthesis, and its identified biological activity as a calcium channel antagonist. All available data is presented to facilitate further research and drug development efforts centered on this compound.

Chemical Structure and Properties

This compound is a complex neolignan characterized by a polycyclic core structure. Its chemical identity is defined by the following properties:

| Property | Value |

| Chemical Formula | C₂₁H₂₄O₆ |

| Molecular Weight | 372.4 g/mol |

| IUPAC Name | (2S,3R,3aR,7R,7aS)-2-(1,3-benzodioxol-5-yl)-3a,4-dimethoxy-3-methyl-7-(prop-2-en-1-yl)-2,3,7,7a-tetrahydro-1-benzofuran-6-one |

| CAS Number | 116424-70-5 |

| SMILES | CC1C(OC2C1(C(=CC(=O)C2CC=C)OC)OC)C3=CC4=C(C=C3)OCO4 |

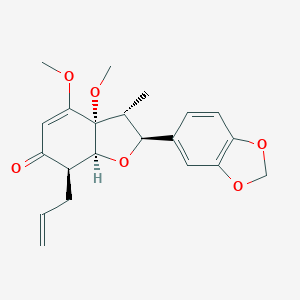

A 2D representation of the chemical structure of this compound is provided below.

Caption: 2D Chemical Structure of this compound.

Synthesis of this compound

A biomimetic total synthesis approach has been developed for Fargesone A, this compound, and Kadsurin A.[1] The synthesis of this compound is achieved as part of a divergent late-stage cascade from a common intermediate.

Experimental Protocol: Biomimetic Total Synthesis

The following protocol is adapted from the reported synthesis of the fargesone family of natural products.[1]

Materials:

-

Advanced intermediate compound 19 (synthesis described in Guo et al., 2022)

-

Hydrofluoric acid (HF)

-

Anhydrous solvents (e.g., acetonitrile)

-

Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

-

Deprotection and Cascade Reaction: The advanced intermediate 19 is treated with hydrofluoric acid (HF) in a suitable solvent such as acetonitrile.

-

This initiates a two-step cascade reaction:

-

Deprotection of a silyl ether protecting group.

-

An intramolecular oxa-Michael addition.

-

-

This cascade reaction diastereoselectively yields a mixture of Fargesone A, this compound, and Kadsurin A.

-

Purification: The resulting mixture is purified using standard chromatographic techniques, such as column chromatography on silica gel, to isolate pure this compound.

The logical workflow for the synthesis and isolation of this compound is depicted in the following diagram.

Caption: Synthetic workflow for this compound.

Biological Activity: Calcium Channel Antagonism

This compound has been identified as a calcium channel antagonist.[1] This activity was determined through assays on the taenia coli of guinea pigs.

Quantitative Data

While the initial study did not provide a specific IC₅₀ value, it was noted that Fargesone A and B were the primary active Ca²⁺-antagonistic principles isolated from Magnolia fargesii. Another isolated neolignan, Fargesone C, exhibited lower Ca²⁺-antagonistic activity, suggesting the relative potency of this compound.

| Compound | Biological Activity | Relative Potency |

| This compound | Ca²⁺-Antagonist | Active |

| Fargesone A | Ca²⁺-Antagonist | Active |

| Fargesone C | Ca²⁺-Antagonist | Lower Activity |

Experimental Protocol: In Vitro Assessment of Ca²⁺-Antagonism

The following is a generalized protocol for assessing the calcium channel blocking activity of a compound like this compound, based on the initial findings.

Materials:

-

Isolated guinea pig taenia coli smooth muscle strips.

-

Krebs-Henseleit solution (physiological salt solution).

-

High potassium (K⁺) Krebs-Henseleit solution (to induce depolarization).

-

This compound dissolved in a suitable vehicle (e.g., DMSO).

-

Organ bath setup with isometric force transducers.

-

Data acquisition system.

Procedure:

-

Tissue Preparation: Guinea pig taenia coli strips are dissected and mounted in organ baths containing oxygenated Krebs-Henseleit solution at 37°C.

-

Equilibration: The muscle strips are allowed to equilibrate under a resting tension.

-

Depolarization and Contraction: The normal Krebs-Henseleit solution is replaced with a high K⁺ solution to depolarize the cell membranes and induce sustained contractions by promoting calcium influx through voltage-gated calcium channels.

-

Compound Administration: Once a stable contraction is achieved, increasing concentrations of this compound (or vehicle control) are cumulatively added to the organ bath.

-

Data Recording: Changes in muscle tension are continuously recorded. A decrease in tension in the presence of this compound indicates a blockade of calcium influx.

-

Data Analysis: The inhibitory effect of this compound is quantified by measuring the percentage reduction in the K⁺-induced contraction at each concentration. A dose-response curve can then be generated to determine the IC₅₀ value.

The experimental workflow for evaluating the Ca²⁺-antagonistic activity is illustrated below.

Caption: Workflow for Ca²⁺-antagonism assay.

Conclusion

This compound is a neolignan with a defined chemical structure and a demonstrated biological activity as a calcium channel antagonist. The availability of a total synthesis route opens avenues for the production of larger quantities of this compound for further detailed biological evaluation. Future research should focus on obtaining precise quantitative data for its Ca²⁺-antagonistic activity, elucidating its specific mechanism of action on different subtypes of calcium channels, and exploring its therapeutic potential in conditions where calcium channel modulation is beneficial.

References

Fargesone B: A Technical Guide to its Discovery, Natural Source, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fargesone B is a naturally occurring neolignan, first isolated from the flower buds of Magnolia fargesii. It is a stereoisomer of the more extensively studied Fargesone A. This technical guide provides a comprehensive overview of the discovery, natural source, and chemical synthesis of this compound. It includes detailed experimental protocols for its isolation and synthesis, along with a summary of its physicochemical properties. While the biological activity of its stereoisomer, Fargesone A, as a farnesoid X receptor (FXR) agonist has garnered significant attention, specific biological evaluations of this compound are limited in the current scientific literature. This guide aims to consolidate the existing foundational knowledge on this compound to facilitate further research into its potential therapeutic applications.

Discovery and Natural Source

This compound was first discovered and isolated in 1989 by Pan, Kakisawa, and Chen from the flower buds of Magnolia fargesii, a plant used in traditional Chinese medicine.[1] This initial study led to the characterization of this compound and its stereoisomer, Fargesone A.

Natural Source

-

Botanical Name: Magnolia fargesii

-

Family: Magnoliaceae

-

Part Used: Flower buds

The flower buds of Magnolia fargesii are a rich source of various bioactive lignans and neolignans.[2][3][4][5][6]

Initial Isolation and Yield

The isolation of this compound was achieved through a multi-step extraction and chromatographic process from the dried flower buds of Magnolia fargesii. The quantitative data from the original discovery is summarized in the table below.

| Parameter | Value | Reference |

| Starting Material | Dried flower buds of Magnolia fargesii | [1] |

| Weight of Starting Material | 10 kg | [1] |

| Yield of this compound | 1.5 g (0.015%) | [1] |

| Yield of Fargesone A | 2.0 g (0.020%) | [1] |

Physicochemical Properties

This compound is a stereoisomer of Fargesone A. The key physicochemical properties are detailed below.

| Property | This compound | Fargesone A | Reference |

| Molecular Formula | C₂₁H₂₄O₆ | C₂₁H₂₄O₆ | [1] |

| Molecular Weight | 372.42 g/mol | 372.42 g/mol | [1] |

| Appearance | Colorless needles | Colorless prisms | [1] |

| Melting Point | 116-117 °C | 121-122 °C | [1] |

| Optical Rotation | [α]D +113.6° (c 0.55, CHCl₃) | [α]D -92.4° (c 0.53, CHCl₃) | [1] |

| UV (EtOH) λmax (log ε) | 235 (4.08), 285 (3.81) nm | 235 (4.08), 285 (3.81) nm | [1] |

Experimental Protocols

Isolation of this compound from Magnolia fargesii

The following protocol is based on the original method described by Pan, Kakisawa, and Chen (1989).[1]

-

Extraction: 10 kg of dried flower buds of Magnolia fargesii were extracted with methanol (MeOH).

-

Partitioning: The resulting extract was partitioned between ethyl acetate (EtOAc) and water. The EtOAc layer was concentrated.

-

Column Chromatography (Silica Gel): The crude extract was subjected to column chromatography on silica gel, eluting with a gradient of n-hexane and EtOAc.

-

Further Column Chromatography (Silica Gel): Fractions containing Fargesone A and B were combined and further purified by column chromatography on silica gel using a benzene-EtOAc solvent system.

-

Preparative Thin-Layer Chromatography (PTLC): Final purification was achieved by preparative TLC on silica gel with a benzene-EtOAc (9:1) solvent system to yield pure Fargesone A and this compound.

-

Crystallization: this compound was crystallized from EtOAc-hexane to obtain colorless needles.

Biomimetic Total Synthesis of this compound

A biomimetic total synthesis of (-)-Fargesone A, which also yields this compound, was reported in 2022. The final step of this synthesis involves a one-pot reaction that produces both stereoisomers.

Final Step: Deprotection and Oxa-Michael Addition Cascade

-

Reactant: A silyl-protected precursor.

-

Reagent: Hydrofluoric acid (HF).

-

Procedure: The silyl-protected precursor is treated with HF, which initiates a two-step cascade:

-

Deprotection of the TBS (tert-butyldimethylsilyl) group.

-

An intramolecular oxa-Michael addition.

-

-

Outcome: This one-pot reaction furnishes both Fargesone A and this compound.

Note: For detailed intermediate steps and full characterization data, refer to the supporting information of the publication by Guo et al. (2022).

Biological Activity and Signaling Pathways

The biological activity of this compound has not been extensively studied, in stark contrast to its stereoisomer, Fargesone A.

Fargesone A as a Farnesoid X Receptor (FXR) Agonist

Fargesone A has been identified as a novel and potent agonist of the Farnesoid X Receptor (FXR), a nuclear receptor that plays a crucial role in bile acid, lipid, and glucose metabolism.[7] The activation of FXR by Fargesone A has been shown to alleviate hepatocyte lipid accumulation and cell death.[7][8]

Biological Activity of this compound

There is limited information available in the scientific literature specifically detailing the biological activities of this compound. While it is known to be a stereoisomer of the FXR agonist Fargesone A, comparative studies on their activities are lacking. Further research is required to elucidate the specific biological targets and potential therapeutic effects of this compound.

Visualizations

Caption: Workflow for the isolation of this compound.

Caption: Final step in the biomimetic synthesis of this compound.

Conclusion

This compound is a neolignan naturally occurring in the flower buds of Magnolia fargesii. While its discovery and chemical synthesis have been documented, there remains a significant gap in the understanding of its specific biological activities, especially in comparison to its well-studied stereoisomer, Fargesone A. This technical guide provides a solid foundation for researchers interested in exploring the untapped potential of this compound. Future investigations into its pharmacological profile are warranted and could unveil novel therapeutic applications.

References

- 1. Three New Neolignans, Fargesones A, B and C, from the Flower Buds of Magnolioa fargesii [jstage.jst.go.jp]

- 2. Two new stereoisomers of neolignan and lignan from the flower buds of Magnolia fargesii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Lignans Isolated From Flower Buds of Magnolia fargesii Attenuate Airway Inflammation Induced by Cigarette Smoke in vitro and in vivo [frontiersin.org]

- 4. Isolation and identification of inhibitory compounds on TNF-alpha production from Magnolia fargesii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Lignans Isolated From Flower Buds of Magnolia fargesii Attenuate Airway Inflammation Induced by Cigarette Smoke in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Biomimetic Total Synthesis and the Biological Evaluation of Natural Product (−)-Fargesone A as a Novel FXR Agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

In-Depth Technical Guide: Isolation of Fargesone B from Magnolia fargesii

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

Fargesone B is a neolignan compound that, along with its counterpart Fargesone A, was first isolated from the flower buds of Magnolia fargesii. This plant, known in traditional Chinese medicine as "Xinyi," is a rich source of various bioactive lignans and neolignans. This document aims to provide a comprehensive technical overview of the isolation of this compound based on available scientific literature. However, a critical gap in publicly accessible information prevents the presentation of a complete, detailed experimental protocol. The foundational research paper detailing the initial isolation is not widely available in its full-text version, thus limiting the depth of this guide.

Introduction

Magnolia fargesii is a plant species whose flower buds have been extensively studied for their chemical constituents and pharmacological activities. Among the diverse compounds isolated are various lignans and neolignans, which have shown potential therapeutic effects. Fargesone A and B were identified as novel neolignans with Ca++-antagonistic properties. The structural elucidation and initial isolation of these compounds are credited to a 1988 study by Chen et al. published in Planta Medica. While subsequent research has focused more on Fargesone A, particularly its total synthesis and evaluation as an FXR agonist, the specific methodologies for this compound remain primarily documented in the original, less accessible publication.

General Isolation Strategy

The isolation of this compound, as inferred from abstracts and citing literature, follows a standard phytochemical workflow for separating moderately polar compounds from a complex plant matrix. The general steps involved are outlined below and depicted in the workflow diagram.

Plant Material and Extraction

The starting material for the isolation is the flower buds of Magnolia fargesii. A crucial first step is the extraction of a wide range of chemical constituents from the dried and powdered plant material. Based on the initial report, a chloroform (CHCl₃) extract of the flower buds was the starting point for the isolation of Fargesone A and B. This suggests that this compound has a polarity suitable for extraction with a chlorinated solvent.

Chromatographic Separation

Following the initial extraction, the crude chloroform extract is subjected to chromatographic techniques to separate the individual compounds. The original study mentions the use of column chromatography. This is a fundamental technique in natural product chemistry for purifying compounds based on their differential adsorption to a stationary phase while a mobile phase is passed through it.

It is at this stage that the lack of detailed information becomes a significant limitation. The specific parameters for the column chromatography used to isolate this compound, such as the choice of stationary phase (e.g., silica gel, alumina), the composition of the mobile phase (solvent system and gradient), and the subsequent purification steps (e.g., preparative thin-layer chromatography, recrystallization), are not available in the accessible literature.

Experimental Protocols (Inferred)

While the exact, validated protocol from the original publication remains unavailable, a generalized procedure can be inferred from standard phytochemical practices for isolating neolignans from Magnolia species.

Caution: The following is a generalized representation and not the specific, validated protocol for this compound.

-

Plant Material Preparation: Air-dried flower buds of Magnolia fargesii are ground into a fine powder.

-

Extraction: The powdered plant material is subjected to extraction with chloroform, likely through maceration or Soxhlet extraction, to yield a crude chloroform extract.

-

Fractionation: The crude extract is then likely subjected to column chromatography over silica gel.

-

Elution: A solvent gradient, starting from a non-polar solvent (e.g., hexane) and gradually increasing in polarity with a more polar solvent (e.g., ethyl acetate or acetone), would be used to elute the compounds. Fractions would be collected sequentially.

-

Monitoring: The collected fractions would be monitored by thin-layer chromatography (TLC) to identify those containing compounds with similar retention factors.

-

Purification: Fractions containing the target compound, this compound, would be combined and subjected to further purification steps, which could include repeated column chromatography with different solvent systems or preparative TLC to achieve high purity.

-

Structure Elucidation: The purified this compound would then be characterized using spectroscopic methods, including Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR; ¹H, ¹³C, and 2D-NMR), and Infrared (IR) spectroscopy to confirm its structure.

Quantitative Data

The absence of the full-text original publication by Chen et al. (1988) prevents the presentation of a detailed table of quantitative data. Such a table would ideally include:

-

Yield: The percentage or mass of this compound isolated from a given mass of the starting plant material.

-

Purity: The purity of the final isolated compound, typically determined by HPLC or NMR.

-

Spectroscopic Data: Detailed ¹H and ¹³C NMR chemical shifts, mass spectral data (m/z values), and IR absorption frequencies that are characteristic of this compound.

Unfortunately, this critical information is not available in the public domain at the time of this writing.

Mandatory Visualization

The following diagram illustrates a generalized workflow for the isolation of neolignans, such as this compound, from Magnolia fargesii.

Conclusion and Limitations

This technical guide provides an overview of the isolation of this compound from the flower buds of Magnolia fargesii, based on the available scientific literature. It outlines the general phytochemical methods that are likely employed in this process. However, a significant limitation of this guide is the inability to access the full experimental details from the original 1988 publication that first reported the isolation of this compound. As a result, specific, reproducible experimental protocols and detailed quantitative data cannot be provided. For researchers seeking to replicate this isolation, obtaining the full text of the foundational paper by Chen et al. is an essential and necessary step.

An In-depth Technical Guide to Fargesone B: Physical, Chemical, and Biological Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fargesone B, a lignan compound naturally occurring in species of the Magnolia genus, has garnered interest for its potential pharmacological activities. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, alongside a summary of its biological effects, with a focus on its inhibitory action on vascular smooth muscle contraction. Detailed experimental protocols for its isolation and characterization are also presented to facilitate further research and development.

Chemical and Physical Properties

This compound is a complex organic molecule with the chemical formula C₂₁H₂₄O₆. A summary of its key physical and chemical properties is provided in Table 1. While a specific melting point has not been definitively reported in the literature, its solid-state nature at room temperature is established. Further characterization of its thermal properties is a potential area for future investigation.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₂₁H₂₄O₆ | [1] |

| Molecular Weight | 372.4 g/mol | [1] |

| CAS Number | 116424-70-5 | |

| Density | 1.25 ± 0.1 g/cm³ | |

| Appearance | Solid (at room temperature) | General knowledge |

| Solubility | Information on specific solubility in various organic solvents is limited. General formulation strategies for poorly water-soluble compounds may be applicable. |

Spectral Data

The structural elucidation of this compound has been accomplished through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

The chemical structure of this compound has been confirmed using ¹H NMR and ¹³C NMR spectroscopy.[2] This analytical technique provides detailed information about the carbon-hydrogen framework of the molecule, allowing for the precise assignment of atoms and their connectivity. Researchers seeking to verify the identity and purity of this compound samples should refer to the published spectral data for comparison.

Mass Spectrometry (MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) has been utilized to confirm the molecular weight of this compound.[2] This technique provides a highly accurate mass-to-charge ratio, which corresponds to the molecular weight of the compound, further validating its chemical identity.

Biological Activity and Mechanism of Action

The primary reported biological activity of this compound is its ability to inhibit the contraction of vascular smooth muscle. This effect is achieved by suppressing both voltage- and receptor-activated calcium influxes in a nonselective manner.

Inhibition of Vascular Smooth Muscle Contraction

Vascular smooth muscle contraction is a fundamental physiological process that regulates blood pressure and blood flow. The influx of calcium ions (Ca²⁺) into vascular smooth muscle cells is a critical trigger for the contractile process. This compound has been shown to interfere with this process by blocking the channels responsible for calcium entry into the cells. This nonselective inhibition of calcium influx leads to a reduction in the contractile force of the vascular smooth muscle.

Signaling Pathway

The following diagram illustrates the proposed mechanism of action for this compound in the inhibition of vascular smooth muscle contraction.

Experimental Protocols

Isolation and Purification of this compound from Magnolia sprengeri

A successful method for the isolation and purification of this compound from the crude extract of Magnolia sprengeri involves a two-step high-speed counter-current chromatography (HSCCC) process.[2]

Step 1: Initial Fractionation

-

Crude Extract: 370 mg of crude extract from Magnolia sprengeri.

-

HSCCC System: Stepwise elution with a two-phase solvent system composed of petroleum ether-ethyl acetate-methanol-water.

-

Initial ratio: 1:0.8:0.6:1.2 (v/v)

-

Second ratio: 1:0.8:0.8:1 (v/v)

-

-

Outcome: This initial step yields several fractions containing different lignans and a residue of 217 mg containing Fargesone A, this compound, and Fargesone C.

Step 2: Purification of this compound

-

Starting Material: 217 mg of the residue from Step 1.

-

HSCCC System: A solvent system composed of petroleum ether-ethyl acetate-methanol-water (1:0.8:1.2:0.6, v/v).

-

Outcome: This separation yields 17.7 mg of this compound with a purity of over 95% as determined by HPLC.

The following workflow diagram illustrates the isolation and purification process.

Characterization of this compound

The identity and purity of the isolated this compound can be confirmed using the following analytical techniques as described in the literature[2]:

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.

-

¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure.

-

Electrospray Ionization Mass Spectrometry (ESI-MS): To verify the molecular weight.

Future Directions

While the foundational chemical and biological properties of this compound have been outlined, several areas warrant further investigation. A detailed characterization of its solubility in various pharmaceutically relevant solvents would be beneficial for formulation development. Furthermore, a more in-depth exploration of its mechanism of action on different subtypes of calcium channels could reveal more specific therapeutic applications. Elucidation of its full pharmacokinetic and pharmacodynamic profiles will be crucial for any potential drug development efforts. The synthesis of this compound and its analogs could also provide opportunities to explore structure-activity relationships and develop more potent and selective compounds.

Conclusion

This compound is a naturally occurring lignan with demonstrated inhibitory effects on vascular smooth muscle contraction via the suppression of calcium influx. This technical guide has consolidated the available data on its physical, chemical, and biological properties, and provided detailed experimental protocols for its isolation and characterization. This information serves as a valuable resource for researchers and scientists in the fields of natural product chemistry, pharmacology, and drug development who are interested in further exploring the therapeutic potential of this compound.

References

Fargesone B: Unraveling the Biological Activity and Therapeutic Potential

A Technical Guide for Researchers and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the known biological activities of fargesones, with a primary focus on Fargesone A due to the current scarcity of publicly available research on Fargesone B. While both are structurally related neolignans isolated from Magnolia fargesii, the majority of detailed functional studies have centered on Fargesone A. This guide will summarize the well-documented activities of Fargesone A as a potent Farnesoid X Receptor (FXR) agonist and its associated anti-inflammatory effects, while clearly noting the absence of specific data for this compound.

Executive Summary

Fargesone A has been identified as a novel, potent, and selective agonist of the Farnesoid X Receptor (FXR), a key nuclear receptor involved in regulating bile acid, lipid, and glucose metabolism, as well as inflammatory responses.[1][2][3][4] In-depth studies have revealed its potential for treating metabolic liver diseases through its ability to modulate FXR signaling pathways.[1][3] This technical guide synthesizes the available quantitative data, experimental methodologies, and known signaling pathways associated with Fargesone A, offering a foundational resource for researchers exploring the therapeutic applications of this class of compounds. The biological activities of the structurally similar this compound remain largely uncharacterized in published literature.

Core Biological Activity: Farnesoid X Receptor (FXR) Agonism

The primary and most well-characterized biological activity of Fargesone A is its role as a direct agonist of the Farnesoid X Receptor (FXR).[1][2][3] FXR is a critical regulator of various metabolic processes, and its activation by Fargesone A initiates a cascade of downstream events with therapeutic implications.

Quantitative Data on FXR Activation

The potency and selectivity of Fargesone A in activating FXR have been quantified through various in vitro assays. The following table summarizes the key findings from these studies.

| Assay Type | Metric | Fargesone A | Positive Control (OCA) | Reference |

| AlphaScreen Assay | EC50 (FXR-SRC2-3 recruitment) | ~10 µM | ~1 µM | [1] |

| Dual-Luciferase Reporter Assay | EC50 (FXR transactivation) | ~5 µM | ~0.5 µM | [1] |

| Specificity | Activation of other nuclear receptors (PPARα, β, γ; PXR; RORα, β, γ) | No significant activation | - | [1][3] |

Mechanism of FXR Agonism

Fargesone A activates FXR through direct binding to its ligand-binding domain (LBD).[1][2] This interaction induces a conformational change in the receptor, leading to the recruitment of coactivator proteins, such as Steroid Receptor Coactivator-1 (SRC-1) and SRC-2, and the dismissal of corepressor proteins like the Nuclear Corepressor (NCoR).[1][3] This activated FXR-coactivator complex then binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes, thereby modulating their transcription.

Figure 1: Fargesone A-mediated activation of the Farnesoid X Receptor (FXR) signaling pathway.

Anti-Inflammatory Activity

While direct anti-inflammatory studies on this compound are lacking, Fargesone A has demonstrated anti-inflammatory properties, which are largely attributed to its FXR agonism.[1] Additionally, a related lignan, fargesin, has shown potent anti-inflammatory effects through distinct signaling pathways.[5][6]

Fargesone A: FXR-Dependent Anti-Inflammatory Effects

In a bile duct ligation (BDL)-induced liver injury mouse model, treatment with Fargesone A significantly reduced the expression of pro-inflammatory mediators.[1]

| Inflammatory Marker | Effect of Fargesone A Treatment | Experimental Model | Reference |

| Interleukin-6 (IL-6) | Decreased mRNA expression | BDL mice | [1] |

| Interleukin-1β (IL-1β) | Decreased mRNA expression | BDL mice | [1] |

| Inducible Nitric Oxide Synthase (iNOS) | Decreased mRNA expression | BDL mice | [1] |

| Cyclooxygenase-2 (COX-2) | Decreased mRNA expression | BDL mice | [1] |

Fargesin: An Analog with Potent Anti-Inflammatory Actions

Fargesin, another lignan from Magnolia fargesii, exhibits significant anti-inflammatory activity by suppressing the Protein Kinase C (PKC)-dependent activation of NF-κB and AP-1 signaling pathways.[5][6]

Figure 2: Anti-inflammatory signaling pathway of Fargesin.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. The following sections outline the key experimental protocols used to characterize the biological activity of Fargesone A.

AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) for FXR-Coactivator Recruitment

This assay quantifies the ligand-dependent interaction between the FXR ligand-binding domain (LBD) and a coactivator peptide.

Workflow:

Figure 3: Workflow for the AlphaScreen assay to measure FXR-coactivator recruitment.

Methodology:

-

Reagents: Recombinant Glutathione S-transferase (GST)-tagged FXR-LBD, biotinylated SRC2-3 peptide, glutathione-coated donor beads, and streptavidin-coated acceptor beads.

-

Procedure: The components are incubated together in a microplate. In the presence of an FXR agonist like Fargesone A, the FXR-LBD binds to the coactivator peptide. This brings the donor and acceptor beads into close proximity.

-

Detection: Upon excitation at 680 nm, the donor bead releases singlet oxygen molecules, which travel to the nearby acceptor bead, triggering a chemiluminescent signal that is measured at 520-620 nm. The intensity of the signal is proportional to the extent of FXR-coactivator binding.

Dual-Luciferase Reporter Assay for FXR Transactivation

This cell-based assay measures the ability of a compound to activate the transcriptional activity of FXR.

Methodology:

-

Cell Culture and Transfection: HEK293T cells are co-transfected with two plasmids: one expressing the full-length FXR protein and another containing a luciferase reporter gene under the control of an EcRE (ecdysone response element, a type of FXRE). A third plasmid expressing Renilla luciferase is also co-transfected to normalize for transfection efficiency.

-

Compound Treatment: After transfection, the cells are treated with varying concentrations of Fargesone A or a control compound.

-

Luciferase Activity Measurement: Following incubation, the cells are lysed, and the activities of both firefly and Renilla luciferases are measured using a luminometer.

-

Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in cell number and transfection efficiency. The fold activation is then calculated relative to a vehicle control.

Anticancer Activity

Currently, there is no published data on the anticancer activity of this compound. While some related classes of compounds, such as xanthones, have been investigated for their anticancer properties, these are structurally distinct from the fargesones.

Future Directions and Conclusion

The comprehensive characterization of Fargesone A as a potent and selective FXR agonist has laid the groundwork for its potential development as a therapeutic agent for metabolic and inflammatory liver diseases. However, the biological activities of its close structural analog, this compound, remain a significant knowledge gap.

Future research should prioritize the following:

-

Biological Evaluation of this compound: A thorough investigation of this compound's activity as an FXR agonist is warranted. Comparative studies with Fargesone A would be invaluable in understanding the structure-activity relationships of this compound class.

-

Anti-Inflammatory and Anticancer Screening of this compound: Systematic screening of this compound against a panel of inflammatory and cancer cell lines would help to elucidate its potential in these therapeutic areas.

-

Mechanism of Action Studies: Should this compound exhibit significant biological activity, detailed mechanistic studies will be necessary to identify its molecular targets and signaling pathways.

References

- 1. Biomimetic Total Synthesis and the Biological Evaluation of Natural Product (−)-Fargesone A as a Novel FXR Agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Anti-Inflammatory Effects of Fargesin on Chemically Induced Inflammatory Bowel Disease in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Fargesin exerts anti-inflammatory effects in THP-1 monocytes by suppressing PKC-dependent AP-1 and NF-ĸB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

Fargesone B: An Obscure Neolignan Awaiting Scientific Exploration

While its sibling compound, Fargesone A, has garnered significant attention for its potential therapeutic applications, Fargesone B remains a largely enigmatic neolignan with limited available data. This technical guide consolidates the sparse information on this compound and highlights the extensive research on the closely related Fargesone A to provide context and potential avenues for future investigation.

This compound is a neolignan, a class of natural phenols, that was first isolated alongside Fargesone A and Fargesone C from the flower buds of Magnolia fargesii. Despite its discovery, detailed characterization of this compound's biological activities and the underlying mechanisms remains conspicuously absent from publicly available scientific literature.

Limited Biological Activity Data

Initial reports suggest that this compound may possess some biological activity. A study by Chen et al. (1988) mentioned that Fargesone C exhibited lower Ca2+-antagonistic activity compared to both Fargesone A and this compound, implying that this compound does have some effect as a calcium channel antagonist. However, this publication does not provide specific quantitative data, such as IC50 values, or the detailed experimental protocols used to determine this activity for this compound.

Subsequent research has overwhelmingly focused on Fargesone A, which has been identified as a potent and selective agonist of the Farnesoid X receptor (FXR), a nuclear receptor that plays a crucial role in bile acid, lipid, and glucose metabolism. The lack of follow-up studies on this compound suggests it may have been deemed less promising than Fargesone A in initial screenings, or that its isolation in sufficient quantities for detailed analysis proved challenging.

Due to the absence of quantitative data for this compound, a data presentation table cannot be provided.

Experimental Protocols: A Conspicuous Gap

A thorough review of scientific databases and publications did not yield any detailed experimental protocols specifically for the evaluation of this compound. The methodologies for assessing the biological activity of the closely related Fargesone A are well-documented and could serve as a template for future studies on this compound. These include:

-

FXR Activation Assays: Luciferase reporter assays and AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) are commonly used to determine the agonistic or antagonistic activity of compounds on the Farnesoid X receptor.

-

Calcium Channel Antagonist Assays: Electrophysiological techniques, such as patch-clamp assays on specific cell lines (e.g., HEK293 cells) expressing calcium channels, or functional assays measuring the inhibition of agonist-induced calcium influx, are standard methods to quantify calcium channel blocking activity.

The Fargesone A Paradigm: A Potential Roadmap for this compound Research

The extensive research on Fargesone A provides a clear experimental workflow that could be adapted to investigate this compound.

Figure 1. A generalized workflow for natural product drug discovery, exemplified by the research on Fargesone A.

The signaling pathway for Fargesone A's activity as an FXR agonist is well-characterized. Upon binding to FXR in the nucleus of hepatocytes, Fargesone A induces a conformational change that leads to the recruitment of coactivators and the transcription of target genes involved in bile acid and lipid metabolism.

Figure 2. Simplified signaling pathway of Fargesone A as an FXR agonist.

Future Directions

The dearth of information on this compound presents a clear opportunity for further research. A systematic investigation into its biological activities is warranted, beginning with its potential as a calcium channel antagonist, as hinted at in early reports. Furthermore, given its structural similarity to Fargesone A, its activity at the Farnesoid X receptor should also be thoroughly evaluated. The total synthesis of this compound would be a critical step to provide sufficient material for comprehensive biological screening and to overcome the limitations of natural product isolation. Unraveling the pharmacological profile of this compound could unveil a new therapeutic agent and further enrich our understanding of the structure-activity relationships within the fargesone family of neolignans.

A Predictive In-Vitro Analysis of Fargesone B: A Technical Guide Based on the Bioactivity of Structural Analogs

Disclaimer: As of the latest literature review, no direct preliminary in-vitro studies have been published specifically for Fargesone B. This technical guide, therefore, presents a predictive analysis based on the well-documented in-vitro bioactivities of its close structural analog, Fargesone A. The experimental data, protocols, and signaling pathways detailed herein for Fargesone A are intended to provide a robust framework for initiating and guiding future in-vitro research on this compound.

Introduction

This compound is a natural product whose biological activities remain largely unexplored. However, its structural similarity to Fargesone A, a compound that has been identified as a potent and selective agonist of the Farnesoid X Receptor (FXR), suggests that this compound may possess similar pharmacological properties.[1][2] FXR is a nuclear receptor that plays a critical role in regulating bile acid, lipid, and glucose homeostasis, making it a significant therapeutic target for metabolic and liver diseases.[2][3] This guide summarizes the key in-vitro findings for Fargesone A to provide a predictive foundation for the study of this compound.

Chemical Structures

A comparison of the chemical structures of Fargesone A and this compound reveals a high degree of similarity, suggesting the potential for analogous biological activity. The core polycyclic framework is conserved between the two molecules.

Fargesone A: C₂₁H₂₄O₆[4] This compound: C₂₁H₂₄O₆[5]

Note: Detailed structural images and comparisons would be inserted here in a full whitepaper.

Predictive Bioactivity of this compound: An Agonist of the Farnesoid X Receptor (FXR)

Based on the activity of Fargesone A, it is hypothesized that this compound will act as an agonist of FXR. The following sections detail the in-vitro evidence for Fargesone A's activity, which can be used as a blueprint for investigating this compound.

Quantitative Data for Fargesone A as an FXR Agonist

The agonistic activity of Fargesone A on FXR has been quantified using various in-vitro assays. The data presented below is extracted from studies on Fargesone A and serves as a benchmark for potential studies on this compound.[6]

| Assay Type | Description | Key Parameter | Value (for Fargesone A) | Reference Compound | Reference Value |

| AlphaScreen Assay | Measures the recruitment of coactivator motifs (SRC1-2, SRC2-3) to the FXR ligand-binding domain (LBD). | EC₅₀ | ~1 µM | Obeticholic Acid (OCA) | ~0.5 µM |

| Dual-Luciferase Reporter Assay | Measures the transcriptional activation of FXR in a cell-based system. | EC₅₀ | ~2 µM | Obeticholic Acid (OCA) | ~0.8 µM |

Experimental Protocols

Detailed methodologies for the key experiments used to characterize Fargesone A as an FXR agonist are provided below. These protocols are recommended for the in-vitro evaluation of this compound.

1. AlphaScreen-Based Coactivator Recruitment Assay

-

Objective: To determine the ability of a test compound (e.g., this compound) to induce the interaction between the FXR ligand-binding domain (LBD) and a steroid receptor coactivator (SRC) peptide.

-

Materials:

-

Glutathione S-transferase (GST)-tagged FXR-LBD protein

-

Biotinylated SRC peptide (e.g., SRC2-3)

-

Glutathione donor beads

-

Streptavidin acceptor beads

-

Test compound (this compound) and positive control (Fargesone A or OCA)

-

Assay buffer

-

384-well microplate

-

-

Procedure:

-

Add GST-FXR-LBD and biotinylated SRC peptide to the wells of the microplate.

-

Add the test compound at various concentrations.

-

Incubate at room temperature.

-

Add glutathione donor beads and streptavidin acceptor beads.

-

Incubate in the dark at room temperature.

-

Read the plate on an AlphaScreen-capable plate reader. The signal is proportional to the amount of coactivator peptide recruited to the FXR-LBD.

-

Calculate EC₅₀ values from the dose-response curves.

-

2. Cell-Based Dual-Luciferase Reporter Gene Assay

-

Objective: To measure the ability of a test compound to activate the transcriptional activity of FXR in a cellular context.

-

Materials:

-

HEK293T cells (or other suitable cell line)

-

Expression plasmid for full-length FXR

-

Reporter plasmid containing a luciferase gene under the control of an FXR response element (e.g., EcRE-luciferase)

-

Control plasmid expressing Renilla luciferase (for normalization)

-

Transfection reagent

-

Cell culture medium and reagents

-

Test compound (this compound) and positive control (Fargesone A or OCA)

-

Dual-luciferase assay reagent

-

-

Procedure:

-

Co-transfect HEK293T cells with the FXR expression plasmid, the EcRE-luciferase reporter plasmid, and the Renilla luciferase control plasmid.

-

After transfection, treat the cells with various concentrations of the test compound.

-

Incubate the cells for 24 hours.

-

Lyse the cells and measure both firefly and Renilla luciferase activities using a luminometer and the dual-luciferase assay system.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell viability.

-

Calculate the fold induction of luciferase activity relative to the vehicle control and determine EC₅₀ values from the dose-response curves.

-

Signaling Pathway and Experimental Workflow Visualizations

FXR Agonist Screening Workflow

Caption: A typical workflow for identifying and validating FXR agonists in vitro.

Predicted FXR Signaling Pathway for this compound

Caption: The predicted nuclear receptor signaling pathway for this compound as an FXR agonist.

Conclusion and Future Directions

While direct experimental evidence for the in-vitro activity of this compound is currently unavailable, the extensive data on its structural analog, Fargesone A, provides a strong predictive framework for future research. The presented data, protocols, and pathway diagrams offer a comprehensive starting point for researchers and drug development professionals to initiate in-vitro studies on this compound. It is recommended that future investigations begin with the FXR agonist screening assays detailed in this guide to confirm the predicted bioactivity. Subsequent studies could then explore its selectivity against other nuclear receptors and its effects on downstream target genes to fully elucidate its therapeutic potential.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Biomimetic Total Synthesis and the Biological Evaluation of Natural Product (−)-Fargesone A as a Novel FXR Agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fargesone A | C21H24O6 | CID 442838 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 116424-70-5 | REA42470 | Biosynth [biosynth.com]

- 6. researchgate.net [researchgate.net]

Fargesone B: A Technical Overview of its Identification, Properties, and Bioactivity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fargesone B is a naturally occurring neolignan first isolated from the flower buds of Magnolia fargesii. This technical guide provides a comprehensive summary of the available scientific information regarding this compound, including its chemical identification, physicochemical properties, and biological activities. While research on this compound is less extensive than its close analog, Fargesone A, this document consolidates the existing data to support further investigation and potential applications in drug discovery and development. This guide includes a summary of its identification, known biological effects, and outlines relevant experimental methodologies.

Chemical Identification and Properties

This compound is classified as a neolignan, a class of natural phenols. Its core chemical identity is established by its unique structure, which has been elucidated through spectroscopic methods.

Table 1: Chemical Identifiers and Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 116424-70-5 | [1][2] |

| Molecular Formula | C₂₁H₂₄O₆ | [1] |

| Molecular Weight | 372.4 g/mol | [1] |

| Appearance | Data not available | - |

| Melting Point | Data not available | - |

| Optical Rotation | Data not available | - |

| Solubility | Data not available | - |

Biological Activity

Initial studies have identified this compound as possessing calcium antagonistic properties. This activity was observed in early screening of extracts from Magnolia fargesii.

Calcium Channel Antagonism

This compound, along with its counterpart Fargesone A, was identified as a Ca²⁺-antagonistic principle from the flower buds of Magnolia fargesii[3][4]. This activity was determined based on its effects on the taenia coli of guinea pigs[3]. The precise mechanism and quantitative potency (e.g., IC₅₀) of this compound as a calcium channel blocker have not been extensively detailed in publicly available literature.

It is noteworthy that Fargesone C, another related neolignan isolated from the same source, exhibited lower Ca²⁺-antagonistic activity compared to Fargesone A and B, suggesting a structure-activity relationship within this compound family[4].

Experimental Protocols

Isolation and Purification

This compound was first isolated from the chloroform extract of the flower buds of Magnolia fargesii[3]. The general procedure for its isolation involves the following steps:

-

Extraction: The dried flower buds are extracted with a suitable organic solvent, such as chloroform[3].

-

Fractionation: The crude extract is then subjected to column chromatography for separation of its constituents[3].

-

Purification: this compound is purified from the fractions through repeated chromatographic techniques until a pure compound is obtained.

A more detailed, step-by-step protocol would be found in the original isolation publications.

Biomimetic Total Synthesis

A biomimetic total synthesis approach has been developed for Fargesone A, which also yields this compound and Kadsurin A in a one-pot reaction[5]. While the detailed experimental conditions specifically optimized for this compound are not provided, the published scheme offers a viable route for its chemical synthesis. The key step involves a two-step TBS group deprotection/oxa-Michael addition cascade[5].

Signaling Pathways and Mechanisms of Action

The primary reported biological activity of this compound is its role as a calcium antagonist. Calcium (Ca²⁺) signaling is a critical intracellular pathway that governs a multitude of cellular processes. Calcium antagonists, or calcium channel blockers, typically function by inhibiting the influx of Ca²⁺ into cells through voltage-gated calcium channels.

Below is a generalized diagram illustrating the mechanism of action for a calcium channel blocker.

Caption: General signaling pathway of a calcium channel antagonist.

Future Directions

The existing body of research on this compound is limited. To fully understand its therapeutic potential, further studies are warranted in the following areas:

-

Comprehensive Physicochemical Characterization: Detailed analysis of its physical and chemical properties.

-

Quantitative Biological Evaluation: Determination of the potency and selectivity of this compound as a calcium channel blocker.

-

Pharmacokinetic and Pharmacodynamic Studies: In vivo studies to understand its absorption, distribution, metabolism, and excretion (ADME) profile and its effects in biological systems.

-

Exploration of Other Biological Activities: Given that the structurally similar Fargesone A is a potent Farnesoid X receptor (FXR) agonist, it would be valuable to investigate if this compound shares this activity[5][6].

Conclusion

This compound is a neolignan with established calcium antagonistic properties. While its study has been overshadowed by the more extensively researched Fargesone A, the foundational knowledge of its identification and a potential synthetic route provide a solid basis for future research. A deeper investigation into its pharmacological profile is necessary to unlock its potential for drug development.

References

- 1. Three New Neolignans, Fargesones A, B and C, from the Flower Buds of Magnolioa fargesii [jstage.jst.go.jp]

- 2. scielo.br [scielo.br]

- 3. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Biomimetic Total Synthesis and the Biological Evaluation of Natural Product (−)-Fargesone A as a Novel FXR Agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Methodological & Application

Total Synthesis of Fargesone B: A Detailed Methodological Overview for Researchers

For researchers, scientists, and drug development professionals, this document provides a comprehensive guide to the total synthesis of Fargesone B, a naturally occurring lignan with potential therapeutic applications. The methodology is based on the first enantioselective total synthesis of the related natural product, (-)-Fargesone A, which enables access to this compound through a biomimetic cascade.

This application note details the key synthetic strategies, experimental protocols, and quantitative data, offering a reproducible and scalable route to this compound. The synthesis is notable for its efficiency, employing a remarkable asymmetric reduction and a late-stage biomimetic cascade to construct the complex polycyclic framework.

Synthetic Strategy Overview

The total synthesis of this compound is achieved as part of a divergent approach that also yields (-)-Fargesone A and (-)-Kadsurin A from a common late-stage intermediate. The overall strategy can be broken down into three key stages:

-

Core Fragment Assembly: The synthesis commences with the construction of a key ketone intermediate. This involves a palladium-catalyzed α-arylation followed by the protection of a phenolic group.

-

Stereocenter Installation: A crucial asymmetric reduction via a dynamic kinetic resolution process is employed to install the critical stereochemistry in an enantiomerically pure alcohol.

-

Biomimetic Cascade Finale: The final stage involves a carefully orchestrated cascade reaction. Following a series of functional group manipulations to arrive at an advanced intermediate, a one-pot deprotection and oxa-Michael addition cascade furnishes this compound alongside its congeners.

The logical flow of this synthetic approach is illustrated in the diagram below.

Caption: Overall workflow for the total synthesis of this compound.

Quantitative Data Summary

The following table summarizes the yields for each key step in the synthesis leading to the advanced intermediate and the final products.

| Step | Transformation | Product | Yield (%) |

| 1 | Palladium-catalyzed α-arylation | Ketone | 85 |

| 2 | TIPS protection | Ketone 12 | 95 |

| 3 | Asymmetric reduction | Alcohol 13 | 88 |

| 4 | TIPS deprotection | Phenol 14 | 80 |

| 5 | O-allylation & TBS protection | Compound 16 | 64 (2 steps) |

| 6 | Claisen rearrangement | Intermediate 17 | 75 |

| 7 | Oxidative dearomatization | Intermediate 19 | 39 (3 cycles) |

| 8 | Deprotection/oxa-Michael addition cascade | This compound | 20 |

| Fargesone A | 31 | ||

| Kadsurin A | 25 |

Experimental Protocols

Detailed methodologies for the key experiments in the total synthesis of this compound are provided below.

Step 3: Asymmetric Reduction of Ketone 12

This protocol details the crucial asymmetric reduction to form the enantiomerically pure alcohol 13.

Diagram of the Asymmetric Reduction Step:

Caption: Key asymmetric reduction step.

Procedure:

-

To a solution of Ketone 12 (1.0 equiv) in isopropanol, add RuCl2[(S)-xyl-SEGPHOS][(S)-DIAPEN] (0.01 equiv) and potassium tert-butoxide (0.1 equiv).

-

The reaction mixture is stirred under an atmosphere of hydrogen (15 bar) at room temperature for 48 hours.

-

Upon completion, the reaction is quenched with saturated aqueous ammonium chloride and extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

-

The crude product is purified by flash column chromatography to afford Alcohol 13.

Step 8: Biomimetic Cascade to this compound

This final step involves a one-pot reaction from the advanced intermediate 19 to yield this compound, Fargesone A, and Kadsurin A.

Diagram of the Biomimetic Cascade:

Caption: The final biomimetic cascade reaction.

Procedure:

-

To a solution of the advanced intermediate 19 (1.0 equiv) in acetonitrile, aqueous hydrofluoric acid (40%) is added at room temperature.

-

The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography until the starting material is consumed.

-

The reaction is then carefully quenched with saturated aqueous sodium bicarbonate.

-

The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The resulting residue is purified by preparative high-performance liquid chromatography (HPLC) to separate Fargesone A, this compound, and Kadsurin A.

Conclusion

The described total synthesis provides a reliable and scalable route to this compound, enabling further investigation into its biological activities and potential as a therapeutic agent. The methodology highlights the power of biomimetic strategies in the efficient construction of complex natural products. Researchers in synthetic chemistry and drug discovery can utilize these detailed protocols to access this compound and its analogs for further studies.

Application Notes & Protocols: Fargesone B Purification

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the purification of Fargesone B, a neolignan with potential therapeutic applications. The methodologies outlined below are based on the successful biomimetic total synthesis of Fargesone A and B, which offers a reliable source of these compounds for research and development.

Overview

This compound is a diastereomer of Fargesone A, and they are often produced as a mixture in synthetic preparations. The purification process, therefore, requires a robust chromatographic method to achieve high purity of the desired this compound isomer. The primary technique employed is silica gel column chromatography, a standard and effective method for the separation of closely related organic compounds.

Data Presentation

The following table summarizes the quantitative data for a typical purification of this compound from a synthetic mixture containing Fargesone A and Kadsurin A.

| Parameter | Value |

| Starting Material | Crude mixture from biomimetic synthesis |

| Purification Method | Silica Gel Column Chromatography |

| Stationary Phase | Silica Gel (200-300 mesh) |

| Mobile Phase | Petroleum Ether / Ethyl Acetate (3:1 v/v) |

| Yield of this compound | 32% (from precursor 19) |

| Purity of this compound | >95% (as determined by NMR) |

| Yield of Fargesone A | 25% (from precursor 19) |

| Yield of Kadsurin A | 15% (from precursor 19) |

Experimental Protocols

This section details the step-by-step protocol for the purification of this compound from a synthetic reaction mixture.

Materials and Equipment

-

Crude synthetic mixture containing this compound

-

Silica Gel (200-300 mesh)

-

Petroleum Ether (analytical grade)

-

Ethyl Acetate (analytical grade)

-

Glass chromatography column

-

Fraction collection tubes

-

Thin Layer Chromatography (TLC) plates (silica gel coated)

-

TLC developing chamber

-

UV lamp for TLC visualization

-

Rotary evaporator

-

NMR spectrometer for purity analysis

Purification Protocol

-

Preparation of the Crude Sample:

-

Dissolve the crude reaction mixture in a minimal amount of dichloromethane or the mobile phase.

-

In a separate flask, add a small amount of silica gel to the dissolved sample to create a slurry.

-

Evaporate the solvent from the slurry using a rotary evaporator to obtain a dry, free-flowing powder of the crude mixture adsorbed onto the silica gel. This is the "dry loading" method.

-

-

Packing the Chromatography Column:

-

Select a glass column of appropriate size for the amount of crude material to be purified.

-

Prepare a slurry of silica gel in the mobile phase (Petroleum Ether : Ethyl Acetate = 3:1).

-

Carefully pour the slurry into the column, ensuring no air bubbles are trapped.

-

Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the top of the silica gel bed.

-

-

Loading the Sample:

-

Carefully add the prepared dry-loaded sample to the top of the silica gel bed in the column.

-

Add a thin layer of sand on top of the sample to prevent disturbance during the addition of the mobile phase.

-

-

Elution and Fraction Collection:

-

Carefully add the mobile phase (Petroleum Ether : Ethyl Acetate = 3:1) to the column.

-

Apply gentle pressure (if necessary) to begin the elution process at a steady flow rate.

-

Collect the eluent in fractions of appropriate volumes in collection tubes.

-

-

Monitoring the Separation:

-

Monitor the separation process by spotting the collected fractions onto TLC plates.

-

Develop the TLC plates in a chamber containing the mobile phase.

-

Visualize the spots under a UV lamp. Fargesone A, this compound, and Kadsurin A will have different retention factors (Rf values).

-

Combine the fractions that contain pure this compound.

-

-

Isolation and Characterization:

-

Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain purified this compound as a solid.

-

Determine the yield and confirm the purity and structure of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

-

Visualization

This compound Purification Workflow

The following diagram illustrates the key steps in the purification of this compound.

Application Notes and Protocols for the Analytical Characterization of Fargesone B

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fargesone B is a natural product that, along with its analogues such as Fargesone A, has garnered interest within the scientific community. Fargesone A has been identified as a potent and selective agonist of the Farnesoid X Receptor (FXR), a nuclear receptor that plays a crucial role in regulating bile acid, lipid, and glucose metabolism.[1][2][3][4] The total synthesis of this compound has been achieved, providing a potential source for further investigation into its biological activities and therapeutic potential.[1] These application notes provide detailed methodologies for the analytical characterization of this compound, essential for its identification, purity assessment, and further development.

Analytical Methods Overview

The comprehensive characterization of this compound relies on a combination of chromatographic and spectroscopic techniques. High-Performance Liquid Chromatography (HPLC) is employed for the separation and purification of the compound, as well as for purity assessment. Mass Spectrometry (MS) provides information on the molecular weight and elemental composition. Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the complete structural elucidation of the molecule.

Quantitative Data Summary

The following tables summarize the key analytical data for the characterization of this compound.

Table 1: High-Performance Liquid Chromatography (HPLC) Data

| Parameter | Value |

| Retention Time (t_R) | Data not available in search results |

| Column | Data not available in search results |

| Mobile Phase | Data not available in search results |

| Flow Rate | Data not available in search results |

| Detection Wavelength | Data not available in search results |

Table 2: High-Resolution Mass Spectrometry (HRMS) Data

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI) |

| Mass Analyzer | Time-of-Flight (TOF) |

| Observed [M+H]⁺ (m/z) | Data not available in search results |

| Calculated [M+H]⁺ (m/z) | Data not available in search results |

| Elemental Composition | Data not available in search results |

Table 3: ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Data (CDCl₃)

| Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] | Assignment |

| Data not available in search results |

Table 4: ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Data (CDCl₃)

| Chemical Shift (δ) [ppm] | Assignment |

| Data not available in search results |

Note: Specific quantitative data for this compound, such as HPLC retention times and detailed NMR and MS values, were not explicitly available in the provided search results. The tables are structured to be populated as this information becomes available through experimental work.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Analysis

Objective: To separate and assess the purity of this compound.

Materials:

-

This compound sample

-

HPLC-grade solvents (e.g., acetonitrile, methanol, water)

-

Acids or buffers for mobile phase modification (e.g., formic acid, ammonium acetate)

-

HPLC system with a UV detector

-

Analytical HPLC column (e.g., C18 reverse-phase column)

Protocol:

-

Sample Preparation: Dissolve a known amount of this compound in a suitable solvent (e.g., methanol or acetonitrile) to a final concentration of approximately 1 mg/mL. Filter the sample through a 0.22 µm syringe filter before injection.

-

Chromatographic Conditions (General Method):

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of solvent A (e.g., water with 0.1% formic acid) and solvent B (e.g., acetonitrile with 0.1% formic acid). A typical gradient might be:

-

0-5 min: 20% B

-

5-25 min: 20% to 100% B

-

25-30 min: 100% B

-

30-35 min: 100% to 20% B

-

35-40 min: 20% B

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25 °C.

-

Detection: UV detection at a wavelength determined by the UV-Vis spectrum of this compound (typically in the range of 210-400 nm).

-

Injection Volume: 10 µL.

-

-

Data Analysis: Analyze the resulting chromatogram to determine the retention time and peak area of this compound. Purity can be estimated by the relative peak area.

Mass Spectrometry (MS) Analysis

Objective: To determine the molecular weight and elemental composition of this compound.

Materials:

-

This compound sample

-

MS-grade solvents (e.g., methanol, acetonitrile)

-

High-resolution mass spectrometer (e.g., ESI-TOF or ESI-Orbitrap)

Protocol:

-

Sample Preparation: Prepare a dilute solution of this compound (approximately 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrument Parameters (Typical for ESI-TOF):

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Capillary Voltage: 3.5 kV.

-

Sampling Cone Voltage: 30 V.

-

Source Temperature: 120 °C.

-

Desolvation Temperature: 350 °C.

-

Desolvation Gas Flow: 600 L/hr.

-

Mass Range: m/z 100-1000.

-

-

Data Analysis: Acquire the mass spectrum and identify the peak corresponding to the protonated molecule [M+H]⁺. Use the instrument's software to calculate the accurate mass and predict the elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the chemical structure of this compound.

Materials:

-

This compound sample (typically 1-5 mg for ¹H NMR, 10-20 mg for ¹³C NMR)

-

Deuterated solvent (e.g., Chloroform-d, CDCl₃)

-

NMR spectrometer

Protocol:

-

Sample Preparation: Dissolve the this compound sample in approximately 0.6 mL of deuterated solvent in an NMR tube.

-

¹H NMR Spectroscopy:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters include a 400 or 500 MHz spectrometer, 16-32 scans, a spectral width of 12-16 ppm, and a relaxation delay of 1-2 seconds.

-

-

¹³C NMR Spectroscopy:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters include a 100 or 125 MHz spectrometer, a larger number of scans (e.g., 1024 or more), a spectral width of 200-240 ppm, and a relaxation delay of 2-5 seconds.

-

-

2D NMR Spectroscopy (for complete structural assignment):

-

Acquire COSY (Correlation Spectroscopy) to identify proton-proton couplings.

-

Acquire HSQC (Heteronuclear Single Quantum Coherence) to identify one-bond proton-carbon correlations.

-

Acquire HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range (2-3 bond) proton-carbon correlations.

-

-

Data Analysis: Process the spectra using appropriate software. Assign the chemical shifts and coupling constants to the respective nuclei in the this compound structure.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway involving FXR, which Fargesone analogues are known to modulate, and a typical experimental workflow for the characterization of this compound.

Caption: FXR Agonist Signaling Pathway.

Caption: Experimental Workflow for this compound Characterization.

References

- 1. Biomimetic Total Synthesis and the Biological Evaluation of Natural Product (−)-Fargesone A as a Novel FXR Agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Biomimetic Total Synthesis and the Biological Evaluation of Natural Product (-)-Fargesone A as a Novel FXR Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Fargesone A in Farnesoid X Receptor (FXR) Agonist Assays

Disclaimer: Publicly available scientific literature and databases do not currently provide specific data on the activity of Fargesone B as a Farnesoid X receptor (FXR) agonist. The following application notes and protocols are based on the published data for Fargesone A , a closely related structural analog that has been identified as a potent and selective FXR agonist[1][2][3]. Researchers interested in this compound are advised to perform their own dose-response experiments to determine its specific activity.

Introduction

Farnesoid X receptor (FXR) is a nuclear receptor that plays a crucial role in regulating bile acid, lipid, and glucose metabolism[4][5]. As a ligand-activated transcription factor, FXR is a significant therapeutic target for various metabolic diseases, including non-alcoholic steatohepatitis (NASH) and primary biliary cholangitis (PBC). Fargesone A is a natural product that has been identified as a novel, potent, and selective agonist of FXR[1][2][3]. These application notes provide an overview of the quantitative data for Fargesone A and detailed protocols for its evaluation in FXR agonist assays.

Data Presentation: Fargesone A FXR Agonist Activity

The following table summarizes the quantitative data for Fargesone A in two key in vitro assays for FXR activation. These assays measure the ability of a compound to induce the recruitment of a coactivator to the FXR ligand-binding domain (LBD) and to activate the transcription of a reporter gene under the control of an FXR response element.

| Assay Type | Parameter | Fargesone A | Positive Control (Obeticholic Acid - OCA) | Reference |

| AlphaScreen Assay | EC50 | ~1.5 µM | ~0.5 µM | [3] |

| Dual-Luciferase Reporter Assay | EC50 | ~2.9 µM | ~0.3 µM | [3] |

Experimental Protocols

This cell-based assay quantifies the ability of a test compound to activate the transcriptional activity of FXR.

Principle: HEK293T cells are transiently co-transfected with two plasmids: one expressing the full-length human FXR and another containing a luciferase reporter gene under the control of an EcRE (ecdysone response element). A third plasmid expressing Renilla luciferase is also co-transfected to normalize for transfection efficiency. Upon activation by an agonist like Fargesone A, FXR binds to the EcRE, driving the expression of firefly luciferase. The relative light units (RLU) from firefly luciferase, normalized to the RLU from Renilla luciferase, indicate the level of FXR activation.

Materials:

-

HEK293T cells

-

DMEM supplemented with 10% FBS

-

Plasmids: pCMV-hFXR (full-length human FXR), pGL4.18-EcRE-luc2 (luciferase reporter), pRL-TK (Renilla luciferase control)

-

Lipofectamine 2000 or similar transfection reagent

-

Fargesone A and positive control (e.g., OCA)

-

Dual-Luciferase® Reporter Assay System (Promega or equivalent)

-

96-well white, clear-bottom cell culture plates

-

Luminometer

Protocol:

-